

Technical Guide: Physicochemical Properties of 2-amino-N-(3-hydroxypropyl)benzamide

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Compound of Interest

Compound Name: 2-amino-N-(3-hydroxypropyl)benzamide

Cat. No.: B1276102

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of **2-amino-N-(3-hydroxypropyl)benzamide** (CAS Number: 30739-27-6). Due to a notable absence of experimentally derived data in peer-reviewed literature, this document presents a combination of available identifying information, predicted properties, and generalized experimental protocols relevant to the benzamide class of compounds. Furthermore, the potential biological significance of this compound is discussed in the context of the known activities of structurally related N-substituted 2-aminobenzamides.

Introduction

2-amino-N-(3-hydroxypropyl)benzamide is a substituted benzamide with potential applications in medicinal chemistry and drug discovery. The core structure, featuring an aminobenzamide moiety, is a recognized pharmacophore in various biologically active molecules. This guide aims to consolidate the available information on its physicochemical characteristics to support further research and development efforts.

Compound Identification

Basic identifying information for **2-amino-N-(3-hydroxypropyl)benzamide** is provided in the table below.

Identifier	Value	Source
IUPAC Name	2-amino-N-(3-hydroxypropyl)benzamide	-
CAS Number	30739-27-6	[1][2]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₂	-
Molecular Weight	194.23 g/mol	-
Canonical SMILES	C1=CC=C(C(=C1)C(=O)NCCC CO)N	-

Physicochemical Properties

A thorough search of scientific databases and literature reveals a lack of experimentally determined physicochemical data for **2-amino-N-(3-hydroxypropyl)benzamide**. The following table summarizes the status of key properties and includes predicted values for a closely related isomer where available. It is critical to note that predicted values are estimations and should be verified through experimental analysis.

Property	Experimental Value	Predicted Value	Notes
Melting Point	Not Available	Not Available	General melting point for benzamide is 127-130 °C.
Boiling Point	Not Available	Not Available	-
Aqueous Solubility	Not Available	Not Available	Benzamide is slightly soluble in water (13.5 g/L at 25°C). The hydroxyl group in the title compound may increase water solubility.
pKa	Not Available	Not Available	The amino group is expected to be basic, and the amide proton weakly acidic.
LogP	Not Available	0.7 (for isomer)	Predicted XlogP for the isomer 2-((3-hydroxypropyl)amino)benzamide. This value suggests moderate lipophilicity.

Experimental Protocols

The following sections describe standard experimental methodologies that can be employed to determine the physicochemical properties of **2-amino-N-(3-hydroxypropyl)benzamide**.

Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide

A general and common method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with the corresponding amine.[3]

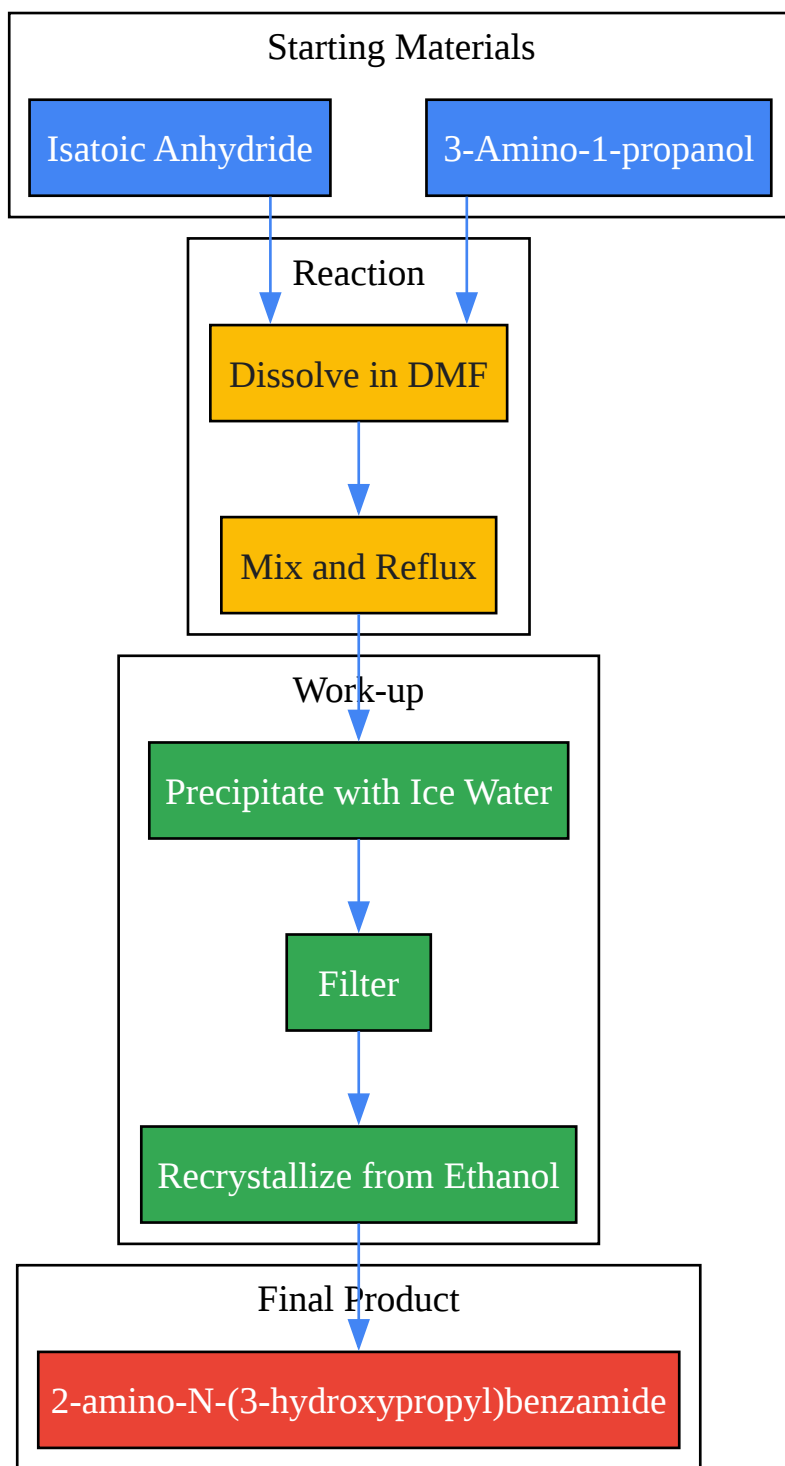
Materials:

- Isatoic anhydride
- 3-Amino-1-propanol
- Dimethylformamide (DMF)
- Ice-cold water
- Ethanol (for recrystallization)

Procedure:

- Dissolve isatoic anhydride in DMF.
- Add a solution of 3-amino-1-propanol in DMF to the reaction mixture.
- Reflux the mixture for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Add ice-cold water to precipitate the crude product.
- Filter the solid precipitate and wash with cold water.
- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure **2-amino-N-(3-hydroxypropyl)benzamide**.

A microwave-assisted variation of this synthesis can also be employed to reduce reaction times.^[3]



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General synthesis workflow for **2-amino-N-(3-hydroxypropyl)benzamide**.

Melting Point Determination

The melting point can be determined using the capillary method.

Procedure:

- Pack a small amount of the dried, purified compound into a capillary tube sealed at one end.
- Place the capillary tube in a melting point apparatus.
- Heat the apparatus gradually and record the temperature at which the compound begins to melt and the temperature at which it is completely molten. The melting point is reported as this range.

Aqueous Solubility Determination

The shake-flask method is a common technique for determining aqueous solubility.

Procedure:

- Add an excess amount of the compound to a known volume of water in a flask.
- Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Filter the saturated solution to remove any undissolved solid.
- Determine the concentration of the compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Potential Biological Activity

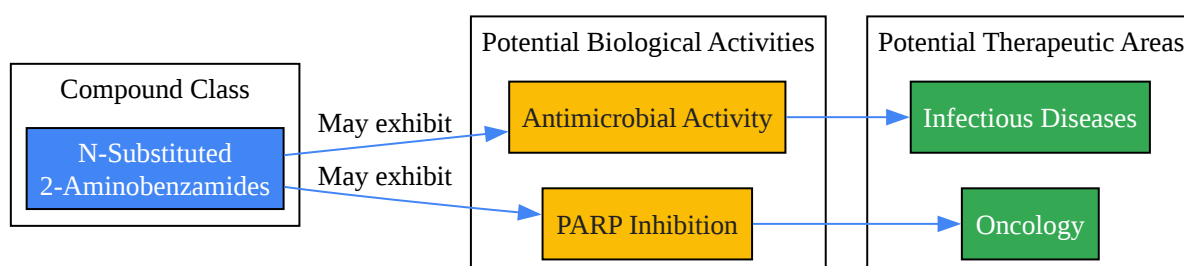
While no specific biological activities have been reported for **2-amino-N-(3-hydroxypropyl)benzamide**, the broader class of N-substituted 2-aminobenzamides has demonstrated a range of biological effects.

Antimicrobial Activity

Several studies have reported the synthesis of novel 2-aminobenzamide derivatives and their evaluation as antimicrobial agents.[3][4][5][6] These compounds have shown activity against various strains of bacteria and fungi, suggesting that **2-amino-N-(3-hydroxypropyl)benzamide** could also possess antimicrobial properties. The mechanism of action is often related to the specific substitutions on the benzamide scaffold.

PARP Inhibition

3-Aminobenzamide, an isomer of the core structure, is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[7][8][9] PARP inhibitors are a class of anticancer agents that can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[10] The 2-aminobenzamide scaffold is also being explored for its PARP inhibitory potential.[7] This suggests a possible, though unconfirmed, avenue of investigation for **2-amino-N-(3-hydroxypropyl)benzamide** in oncology.



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